molecular formula C7H6BrNO3 B1427333 Methyl 5-bromo-4-hydroxynicotinate CAS No. 1175512-08-9

Methyl 5-bromo-4-hydroxynicotinate

Cat. No. B1427333
M. Wt: 232.03 g/mol
InChI Key: MOSJHTAFHHUNRB-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-4-hydroxynicotinate” is a chemical compound . It is also known by its IUPAC name "methyl 5-bromo-6-hydroxynicotinate" .


Molecular Structure Analysis

The molecular formula of “Methyl 5-bromo-4-hydroxynicotinate” is C7H6BrNO3 . The InChI code is 1S/C7H6BrNO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-4-hydroxynicotinate” is a solid at room temperature . Its molecular weight is 232.03 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved .

Scientific Research Applications

Cycloaddition Reactions

  • Cycloaddition Reactions of N-Alkyl Oxidopyridinium Ions : A study by Fu et al. (2017) demonstrated that N-methylation of methyl 5-hydroxynicotinate and its subsequent reaction with a diene can yield (4+3) cycloadducts. This process, exhibiting high regioselectivity with certain butadienes, allows rapid access to bicyclic nitrogenous structures resembling natural alkaloids (Fu et al., 2017).

Synthesis Methods

  • Improved Synthesis Procedure for 5-Bromo-2-Hydroxynicotinic Acid : Haché et al. (2002) developed a safer and efficient synthesis method for 5-bromo-2-hydroxynicotinic acid using sodium hypobromite. This procedure avoids the use of hazardous elemental bromine (Haché et al., 2002).

Tautomerization Studies

  • Dynamical Properties of Hydrogen-Bonded Tautomeric Molecules : Research by Sugawara (1994) found that derivatives of 9-hydroxyphenalenones, including 5-methyl and 5-bromo derivatives, undergo rapid tautomerization in crystals. The study provides insights into quantum fluctuation and proton transfer in these structures (Sugawara, 1994).

Epigenetic Modification Studies

  • Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine : Tahiliani et al. (2009) explored the conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA, a process crucial for epigenetic regulation. This study provides a biological context to the modifications similar to those in methyl 5-bromo-4-hydroxynicotinate (Tahiliani et al., 2009).

Applications in Molecular Chemistry

  • Synthesis of C-5-Bromo-2-hydroxyphenylcalix[4]-2-methyl resorcinarene : A study by Abosadiya et al. (2013) focused on synthesizing and characterizing a compound that has strong antiviral properties against HSV-1 and weak antibacterial properties against Gram-positive bacteria. This research highlights the potential medicinal applications of compounds related to methyl 5-bromo-4-hydroxynicotinate (Abosadiya et al., 2013).

Safety And Hazards

“Methyl 5-bromo-4-hydroxynicotinate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 5-bromo-4-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSJHTAFHHUNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733876
Record name Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-4-hydroxynicotinate

CAS RN

1175512-08-9
Record name Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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